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molecular formula C10H13N3 B8815116 N,2,3-trimethyl-2H-indazol-6-amine

N,2,3-trimethyl-2H-indazol-6-amine

Cat. No. B8815116
M. Wt: 175.23 g/mol
InChI Key: JTKWSKSSIYFOAA-UHFFFAOYSA-N
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Patent
US09150547B2

Procedure details

Sodium methoxide (19 gm) was dissolved in methanol (610 ml) and then added 2,3-dimethyl-2H-indazol-6-amine (13 gm). The reaction mixture was stirred for 15 minutes and then added paraformaldehyde (3.9 gm). The contents were heated to 60° C. and stirred for 10 hours. The reaction mass was then cooled to room temperature and maintained for 4 hours 30 minutes. Sodium borohydride (2.8 gm) was added to the reaction mass slowly at room temperature and then heated to reflux. The reaction mass was maintained for 2 hours at reflux and then cooled to room temperature. The reaction mass was stirred for 14 hours at room temperature and then added sodium hydroxide solution (1M, 100 ml). The pH of the reaction mass was adjusted to 8.0 to 8.5 with hydrochloric acid solution (40 ml) and then added ethyl acetate (400 ml). Then the layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layer was dried with sodium sulfate and treated with carbon. The combined organic layers were washed with sodium chloride solution and dried with sodium sulfate. The organic layer was treated with carbon and filtered through hi-flow bed. The solvent was distilled off under vacuum at below 50° C. to obtain a residual mass. To the residual mass was added diisopropyl ether (75 ml) and stirred for 1 hour, filtered. The solid obtained was dried to give 10 gm of N,2,3-trimethyl-2H-indazol-6-amine.
Name
Sodium methoxide
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
610 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Seven
Quantity
400 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][N:5]1[C:13]([CH3:14])=[C:12]2[C:7]([CH:8]=[C:9]([NH2:15])[CH:10]=[CH:11]2)=[N:6]1.C=O.[BH4-].[Na+].[OH-].[Na+].Cl.[CH:23](OC(C)C)(C)C>CO.C(OCC)(=O)C>[CH3:23][NH:15][C:9]1[CH:10]=[CH:11][C:12]2[C:7]([CH:8]=1)=[N:6][N:5]([CH3:4])[C:13]=2[CH3:14] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Sodium methoxide
Quantity
19 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
610 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
CN1N=C2C=C(C=CC2=C1C)N
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Eight
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 4 hours 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
The reaction mass was stirred for 14 hours at room temperature
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Then the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
ADDITION
Type
ADDITION
Details
treated with carbon
WASH
Type
WASH
Details
The combined organic layers were washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
ADDITION
Type
ADDITION
Details
The organic layer was treated with carbon
FILTRATION
Type
FILTRATION
Details
filtered through hi-flow bed
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under vacuum at below 50° C.
CUSTOM
Type
CUSTOM
Details
to obtain a residual mass
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNC=1C=CC2=C(N(N=C2C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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